molecular formula C22H28N2O2 B11179507 N,N'-bis(4-butylphenyl)ethanediamide

N,N'-bis(4-butylphenyl)ethanediamide

Cat. No.: B11179507
M. Wt: 352.5 g/mol
InChI Key: PDJMNLHLSLMRHF-UHFFFAOYSA-N
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Description

N,N’-bis(4-butylphenyl)ethanediamide is an organic compound with the molecular formula C20H28N2O2 It is a derivative of ethanediamide, where the hydrogen atoms are replaced by 4-butylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-butylphenyl)ethanediamide typically involves the reaction of 4-butylaniline with oxalyl chloride to form the corresponding amide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

    Formation of 4-butylphenyl isocyanate: 4-butylaniline reacts with oxalyl chloride in the presence of a base such as triethylamine to form 4-butylphenyl isocyanate.

    Formation of N,N’-bis(4-butylphenyl)ethanediamide: The 4-butylphenyl isocyanate is then reacted with ethylenediamine to form N,N’-bis(4-butylphenyl)ethanediamide.

Industrial Production Methods

Industrial production of N,N’-bis(4-butylphenyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reagents. The reaction conditions are optimized to maximize yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-butylphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides.

    Reduction: Reduction reactions can convert the compound into amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxamides and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N,N’-bis(4-butylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-bis(4-butylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

N,N’-bis(4-butylphenyl)ethanediamide can be compared with other similar compounds, such as:

    N,N’-bis(4-methylphenyl)ethanediamide: Similar structure but with methyl groups instead of butyl groups.

    N,N’-bis(4-tert-butylphenyl)ethanediamide: Contains tert-butyl groups, leading to different steric and electronic properties.

The uniqueness of N,N’-bis(4-butylphenyl)ethanediamide lies in its specific substitution pattern, which influences its reactivity and interactions with other molecules.

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

N,N'-bis(4-butylphenyl)oxamide

InChI

InChI=1S/C22H28N2O2/c1-3-5-7-17-9-13-19(14-10-17)23-21(25)22(26)24-20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

PDJMNLHLSLMRHF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)CCCC

Origin of Product

United States

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